molecular formula C11H10O3 B7478166 4-Cyclopropanecarbonylbenzoic acid

4-Cyclopropanecarbonylbenzoic acid

Cat. No.: B7478166
M. Wt: 190.19 g/mol
InChI Key: UGPNLIVBPSIEOY-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonylbenzoic acid is a chemical compound with the molecular formula C12H10O3. This compound is known for its bioactive properties and is classified as a quinazolinone derivative. It possesses several biological properties that make it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-Cyclopropanecarbonylbenzoic acid involves the hydrolysis of cyclopropyl cyanide. The process begins with the reaction of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis to yield cyclopropanecarboxylic acid. This intermediate is then reacted with benzoic acid derivatives under specific conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Cyclopropanecarbonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Cyclopropanecarboxylic acid: A related compound with a cyclopropyl group attached to a carboxylic acid.

    4-Carboxyphenylboronic acid: Another compound with a carboxyl group attached to an aromatic ring.

Uniqueness

4-Cyclopropanecarbonylbenzoic acid is unique due to its combination of a cyclopropyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPNLIVBPSIEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292750
Record name 4-(Cyclopropylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303021-37-6
Record name 4-(Cyclopropylcarbonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303021-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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